

# In Vivo Efficacy of Liposomal Nystatin Formulations: Application Notes and Protocols

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Compound of Interest		
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## For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vivo efficacy of liposomal **nystatin** formulations, summarizing key quantitative data, detailing experimental protocols from published studies, and visualizing essential concepts. **Nystatin**, a polyene antifungal agent, has seen renewed interest through its incorporation into liposomal delivery systems, which significantly reduces its systemic toxicity while maintaining or even enhancing its antifungal activity.[1][2][3][4][5] These formulations have shown promise in preclinical models of invasive fungal infections, offering a potential therapeutic alternative to conventional amphotericin B.[6] [7][8]

## Data Presentation: Quantitative Summary of In Vivo Studies

The following tables summarize the pharmacokinetic parameters, efficacy, and toxicity of liposomal **nystatin** formulations in various animal models as reported in the literature.

### Table 1: Pharmacokinetic Parameters of Liposomal Nystatin in Rabbits



Dosag e (mg/kg )	Admini stratio n	Cmax (µg/mL )	AUC0- 24 (μg·h/ mL)	Vd (L/kg)	CLt (L/kg·h )	t1/2 (h)	Animal Model	Refere nce
2	Single IV	13.07	11.65	0.205	0.173	0.96	Normal Rabbits	[9]
4	Single IV	-	-	-	-	-	Normal Rabbits	[10]
6	Single IV	41.91	67.44	0.184	0.101	1.51	Normal Rabbits	[9]
1	Multiple IV (8 days)	-	-	-	-	-	Uninfec ted Rabbits	[6]
2	Multiple IV (8 days)	-	-	-	-	-	Uninfec ted Rabbits	[6]
4	Multiple IV (8 days)	-	-	-	-	-	Uninfec ted Rabbits	[6]

Cmax: Maximum plasma concentration; AUC0–24: Area under the plasma concentration-time curve from 0 to 24 hours; Vd: Volume of distribution; CLt: Total clearance; t1/2: Terminal half-life; IV: Intravenous.

# Table 2: In Vivo Efficacy of Liposomal Nystatin Against Fungal Infections



Fungal Pathogen	Animal Model	Liposomal Nystatin Dose (mg/kg/day)	Key Efficacy Outcomes	Compariso n Groups	Reference
Candida albicans	Disseminated Candidiasis (Mice)	Equivalent to 4 mg/kg free nystatin	Improved survival	Free nystatin (no effect at max tolerated dose)	[2]
Candida albicans	Disseminated Candidiasis (Neutropenic Rabbits)	2 and 4	Dose- dependent clearance from blood and tissues, comparable to amphotericin B	Amphotericin B (1 mg/kg), Fluconazole (10 mg/kg)	[8]
Aspergillus fumigatus	Disseminated Aspergillosis (Neutropenic Mice)	≥ 2	Significant protection against death; cleared fungus from lungs, spleen, pancreas, kidney, and liver	Untreated, saline, empty liposomes	[11]
Aspergillus fumigatus	Pulmonary Aspergillosis (Neutropenic Rabbits)	2 and 4	Prolonged survival, reduced tissue injury and fungal burden	Amphotericin B (1 mg/kg), Untreated	[6][7]



Aspergillus fumigatus	Pulmonary Aspergillosis (Neutropenic Rabbits)	1	Reduced fungal tissue burden but did not prolong survival	Amphotericin B (1 mg/kg), Untreated	[6][7]
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Table 3: Toxicity Profile of Liposomal Nystatin in Animal

**Models** 

Animal Model	Liposomal Nystatin Dose (mg/kg/day)	Key Toxicity Findings	Comparison Groups	Reference
Mice	16 (max tolerated dose)	Significantly reduced toxicity compared to free nystatin	Free nystatin (max tolerated dose of 4 mg/kg)	[2]
Neutropenic Rabbits (Pulmonary Aspergillosis)	2 and 4	Mild increases in BUN and serum creatinine, similar to amphotericin B	Amphotericin B (1 mg/kg)	[7]
Rats and Rabbits (Reproductive Toxicity)	1.5 and 2.0	Parental toxicity (decreased body weight and food consumption)	Control	[12]
Neutropenic Rabbits (Disseminated Candidiasis)	2 and 4	Less nephrotoxic than conventional amphotericin B	Amphotericin B (1 mg/kg)	[8]

BUN: Blood Urea Nitrogen.

### **Experimental Protocols**



This section details the methodologies for key experiments cited in the literature, providing a framework for designing and conducting in vivo efficacy studies of liposomal **nystatin** formulations.

## Protocol 1: Preparation of Multilamellar Liposomal Nystatin

This protocol is based on the composition of Nyotran, a well-studied liposomal **nystatin** formulation.[3][6]

#### Materials:

- Nystatin USP
- Dimyristoyl phosphatidylcholine (DMPC)
- Dimyristoyl phosphatidylglycerol (DMPG)
- Chloroform
- Methanol
- Phosphate-buffered saline (PBS), pH 7.4
- Rotary evaporator
- Probe sonicator (optional, for size reduction)
- Lyophilizer

#### Procedure:

- Dissolve DMPC and DMPG (in a 7:3 molar ratio) and nystatin in a chloroform:methanol (1:1 v/v) solution.[13]
- Attach the flask to a rotary evaporator and evaporate the organic solvents at 40°C under reduced pressure to form a thin lipid film on the inner wall of the flask.[13]



- Maintain the flask under vacuum overnight to ensure complete removal of residual solvent.
- Hydrate the lipid film with sterile PBS (pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids (e.g., 60°C).[13] This results in the formation of multilamellar vesicles.
- For particle size reduction, the liposomal suspension can be subjected to probe sonication.
   [13]
- The resulting liposomal **nystatin** suspension can be lyophilized for long-term storage.[6]

# Protocol 2: In Vivo Efficacy in a Murine Model of Disseminated Aspergillosis

This protocol is adapted from studies evaluating the efficacy of liposomal **nystatin** in neutropenic mice.[11]

#### Animal Model:

• Male or female mice (e.g., Hale-Stoner) weighing 20-25 g.

#### Induction of Neutropenia:

Administer 5-fluorouracil intravenously to induce neutropenia.

#### Infection:

 24 hours post-immunosuppression, infect mice intravenously with a lethal inoculum of Aspergillus fumigatus conidia.

#### Treatment:

- Begin treatment 24 hours post-infection.
- Administer liposomal nystatin intravenously once daily for 5 consecutive days.
- Include control groups: untreated, saline-treated, and empty liposome-treated mice.



#### **Efficacy Assessment:**

- Monitor survival daily for up to 50 days.
- At specific time points (e.g., day 5), euthanize a subset of mice for histopathological analysis
  of organs (lungs, spleen, pancreas, kidney, liver) to assess fungal clearance and organ
  damage.[11]

### **Protocol 3: Pharmacokinetic Study in Rabbits**

This protocol is based on pharmacokinetic studies of multilamellar liposomal **nystatin** in rabbits.[9][10]

#### Animal Model:

Normal, catheterized New Zealand White rabbits.

#### Drug Administration:

Administer single or multiple daily intravenous doses of liposomal nystatin (e.g., 2, 4, and 6 mg/kg).

#### **Blood Sampling:**

- Draw blood samples from the catheter at predetermined time points (e.g., pre-dose, and 10 min, 30 min, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[6]
- Collect blood in heparinized tubes and centrifuge to obtain plasma.

#### **Nystatin** Quantification:

 Measure nystatin concentrations in plasma using a validated high-performance liquid chromatography (HPLC) method.[9][10]

#### Pharmacokinetic Analysis:

• Fit the plasma concentration-time data to a pharmacokinetic model (e.g., a two-compartment open model) to determine parameters such as Cmax, AUC, Vd, CLt, and t1/2.[9][10]



## Visualizations Mechanism of Action of Liposomal Nystatin

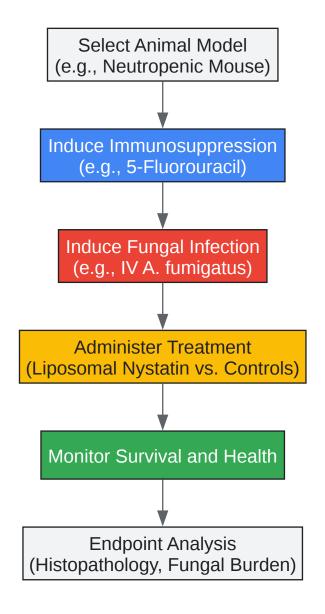


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Caption: Mechanism of action of liposomal nystatin.

### **Experimental Workflow for In Vivo Efficacy Study**



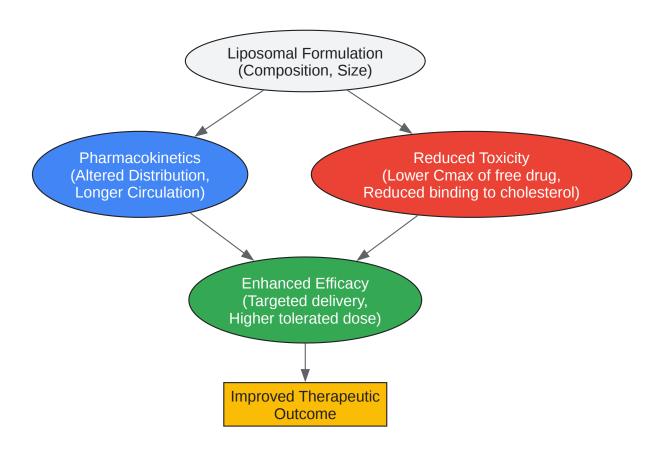


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Caption: Workflow for an in vivo efficacy study.

## Relationship Between Liposomal Formulation and In Vivo Performance





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Caption: Liposomal formulation and in vivo performance.

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